molecular formula C48H96O23 B1141582 oleic acid, monoester with decaglycerol CAS No. 79665-93-3

oleic acid, monoester with decaglycerol

Cat. No.: B1141582
CAS No.: 79665-93-3
M. Wt: 1041.3 g/mol
InChI Key: WAUUDKUDZJXSKC-SVMKZPJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleic acid, monoester with decaglycerol, is a compound formed by the esterification of oleic acid with decaglycerol. This compound is known for its emulsifying properties and is commonly used in various industrial and cosmetic applications. It is a type of polyglycerol ester, which is valued for its ability to stabilize emulsions and improve the texture of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oleic acid, monoester with decaglycerol, typically involves the esterification reaction between oleic acid and decaglycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants to a temperature of around 150°C for several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound, follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Oleic acid, monoester with decaglycerol, can undergo various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed, resulting in the formation of oleic acid and decaglycerol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by acids or bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products Formed:

    Oxidation: Peroxides and other oxidation products.

    Hydrolysis: Oleic acid and decaglycerol.

    Transesterification: New esters formed by the exchange of the ester group with another alcohol.

Scientific Research Applications

Oleic acid, monoester with decaglycerol, has a wide range of applications in scientific research, including:

    Chemistry: Used as an emulsifying agent in various chemical formulations.

    Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Widely used in the cosmetic industry to improve the texture and stability of creams and lotions. It is also used in the food industry as an emulsifier in various products.

Mechanism of Action

The mechanism of action of oleic acid, monoester with decaglycerol, primarily involves its ability to stabilize emulsions. The compound reduces the surface tension between oil and water phases, allowing them to mix more easily and form stable emulsions. This property is particularly useful in cosmetic and pharmaceutical formulations where stable emulsions are required.

Comparison with Similar Compounds

  • Polyglycerol-2 triisostearate
  • Polyglycerol-10 diisostearate
  • Triglycerol monostearate
  • Polyglycerol-6 stearate
  • Polyglycerol-4 stearate
  • Polyglycerol-8 oleate
  • Polyglycerol-10 distearate

Uniqueness: Oleic acid, monoester with decaglycerol, is unique due to its specific combination of oleic acid and decaglycerol, which imparts distinct emulsifying properties. Compared to other polyglycerol esters, it offers a balance of hydrophilic and lipophilic characteristics, making it particularly effective in stabilizing emulsions in a variety of applications.

Properties

CAS No.

79665-93-3

Molecular Formula

C48H96O23

Molecular Weight

1041.3 g/mol

IUPAC Name

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C30H62O21.C18H34O2/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h21-42H,1-20H2;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9-

InChI Key

WAUUDKUDZJXSKC-SVMKZPJVSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O

Synonyms

oleic acid, monoester with decaglycerol; POLYGLYCERYL-10 OLEATE; Decaglyceryl monooleate; Einecs 279-230-0; Decaglycerin monooleate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.